molecular formula C9H24Cl2N2 B14510131 N~1~,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylpropane-1,2-bis(aminium) dichloride CAS No. 63888-52-8

N~1~,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylpropane-1,2-bis(aminium) dichloride

Cat. No.: B14510131
CAS No.: 63888-52-8
M. Wt: 231.20 g/mol
InChI Key: DJOTZEPRQVKKKA-UHFFFAOYSA-L
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Description

N~1~,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylpropane-1,2-bis(aminium) dichloride: is a quaternary ammonium compound. It is characterized by the presence of two aminium groups attached to a propane backbone, with each nitrogen atom bonded to three methyl groups. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylpropane-1,2-bis(aminium) dichloride typically involves the reaction of propane-1,2-diamine with excess methyl iodide. The reaction proceeds through the formation of intermediate methylated amines, which are subsequently converted to the quaternary ammonium salt by further methylation and treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by using continuous flow reactors to ensure efficient mixing and reaction control. The process involves the careful addition of methyl iodide to a solution of propane-1,2-diamine under controlled temperature and pressure conditions. The final product is purified through crystallization and filtration to obtain the dichloride salt.

Chemical Reactions Analysis

Types of Reactions: N1,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylpropane-1,2-bis(aminium) dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ions are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The aminium groups can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions, often under acidic or basic conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted quaternary ammonium salts can be formed.

    Oxidation Products: Oxidation of the aminium groups can lead to the formation of N-oxides or other oxidized derivatives.

Scientific Research Applications

Chemistry: N1,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylpropane-1,2-bis(aminium) dichloride is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology and Medicine: In biological research, this compound is used as a disinfectant and antiseptic due to its antimicrobial properties. It is also studied for its potential use in drug delivery systems.

Industry: The compound is employed in the production of surfactants, fabric softeners, and antistatic agents. Its ability to modify surface properties makes it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of N1,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylpropane-1,2-bis(aminium) dichloride involves its interaction with cell membranes. The quaternary ammonium groups disrupt the lipid bilayer, leading to cell lysis and death. This property is particularly useful in its role as a disinfectant and antiseptic.

Comparison with Similar Compounds

    Tetramethylammonium chloride: Similar in structure but with only one quaternary ammonium group.

    Hexadecyltrimethylammonium chloride: Contains a longer alkyl chain, leading to different physical properties.

Uniqueness: N1,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylpropane-1,2-bis(aminium) dichloride is unique due to its dual quaternary ammonium groups, which enhance its antimicrobial activity and make it more effective in disrupting cell membranes compared to compounds with a single quaternary ammonium group.

Properties

CAS No.

63888-52-8

Molecular Formula

C9H24Cl2N2

Molecular Weight

231.20 g/mol

IUPAC Name

trimethyl-[1-(trimethylazaniumyl)propan-2-yl]azanium;dichloride

InChI

InChI=1S/C9H24N2.2ClH/c1-9(11(5,6)7)8-10(2,3)4;;/h9H,8H2,1-7H3;2*1H/q+2;;/p-2

InChI Key

DJOTZEPRQVKKKA-UHFFFAOYSA-L

Canonical SMILES

CC(C[N+](C)(C)C)[N+](C)(C)C.[Cl-].[Cl-]

Origin of Product

United States

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